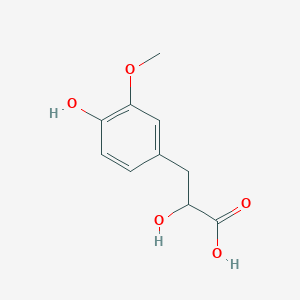

Vanillactic acid

Description

This compound is a 2-oxo monocarboxylic acid. It derives from a pyruvic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862962 | |

| Record name | 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2475-56-1 | |

| Record name | Vanillactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The role of Vanillactic acid in neurotransmitter metabolism.

An In-depth Technical Guide on the Role of Vanillactic Acid in Neurotransmitter Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (VLA) has emerged as a critical biomarker in the field of neurotransmitter metabolism, not as a direct modulator, but as a key indicator of a specific metabolic dysfunction. Its presence at elevated concentrations in biological fluids, particularly urine, is a hallmark of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder that severely impairs the synthesis of essential neurotransmitters including dopamine, serotonin, norepinephrine, and epinephrine. This guide provides a comprehensive overview of the biochemical basis for this compound's role as a biomarker, detailing the metabolic pathways, presenting quantitative data, outlining experimental protocols for its detection, and visualizing the associated molecular and procedural workflows. Understanding the significance of this compound is paramount for the accurate diagnosis and monitoring of AADC deficiency and provides a window into the consequences of disrupted neurotransmitter synthesis.

Biochemical Pathways

Normal Neurotransmitter Synthesis

Under normal physiological conditions, the synthesis of dopamine and serotonin from their respective amino acid precursors, L-tyrosine and L-tryptophan, is a well-defined pathway. A pivotal step in this process is the decarboxylation of L-3,4-dihydroxyphenylalanine (L-dopa) and 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC). The resulting dopamine and serotonin are then available for their crucial roles in neurotransmission. Dopamine is further metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to its primary metabolite, homovanillic acid (HVA). Similarly, serotonin is metabolized to 5-hydroxyindoleacetic acid (5-HIAA).

Altered Metabolism in AADC Deficiency and this compound Formation

In AADC deficiency, pathogenic variants in the DDC gene lead to a severe reduction or absence of AADC enzyme activity.[1] This enzymatic block prevents the conversion of L-dopa to dopamine and 5-HTP to serotonin.[2] Consequently, the precursor molecules accumulate and are shunted into alternative metabolic pathways.

Specifically, the excess L-dopa is methylated by COMT to form 3-O-methyldopa (3-OMD). 3-OMD then undergoes transamination to vanilpyruvic acid, which is subsequently reduced to this compound. This metabolic detour results in significantly elevated levels of this compound in the urine of individuals with AADC deficiency, making it a reliable diagnostic marker for the condition.[3][4]

Quantitative Data

The biochemical hallmark of AADC deficiency is a distinct profile of neurotransmitter metabolites in both urine and cerebrospinal fluid (CSF). The accumulation of precursors and the deficiency of downstream metabolites provide a clear diagnostic signature.

Urinary Metabolite Concentrations

Urinary organic acid analysis is a non-invasive method that can strongly indicate AADC deficiency. The most significant finding is a marked elevation of this compound.

| Metabolite | AADC Deficient Patients (mmol/mol creatinine) | Control Subjects (mmol/mol creatinine) | Reference(s) |

| This compound (VLA) | Mean: 10.24 (SD=11.58) | Mean: 0.3 (SD=1.18) | [3][4][5] |

| Vanillylmandelic Acid (VMA) | Mean: 0.45 (SD=0.29) | Mean: 5.59 (SD=3.87) | [3][4][5] |

Data presented as mean with standard deviation (SD).

Cerebrospinal Fluid (CSF) Metabolite Concentrations

CSF analysis provides a more direct assessment of neurotransmitter metabolism within the central nervous system and is considered a core diagnostic tool for AADC deficiency.[2]

| Metabolite | AADC Deficient Patients | Normal Reference Range | Reference(s) |

| Homovanillic Acid (HVA) | Significantly Decreased (< 5-83 nmol/L) | 302-845 nmol/L | [6][7] |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Significantly Decreased (< 5 nmol/L) | 152-462 nmol/L | [6][7] |

| 3-O-Methyldopa (3-OMD) | Significantly Increased | < 10 nmol/L | [2][6] |

| 5-Hydroxytryptophan (5-HTP) | Significantly Increased | < 5 nmol/L | [2][6] |

Absolute values can vary between laboratories and with patient age.

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of a wide range of metabolites.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines a typical procedure for the detection of this compound in urine.

4.1.1 Sample Preparation and Extraction

-

Collection: A random urine sample is collected in a sterile, preservative-free container.[8]

-

Normalization: The volume of urine used for analysis is typically normalized to the creatinine concentration (e.g., a volume containing 1 μmole of creatinine).[9]

-

Internal Standard: An internal standard (e.g., tropic acid) is added to the urine sample to correct for variations in extraction efficiency and instrument response.[9][10]

-

Extraction: Organic acids are extracted from the acidified urine sample using a liquid-liquid extraction with a solvent such as ethyl acetate or via solid-phase extraction.[3][9][11] The mixture is vortexed and centrifuged to separate the organic layer.

-

Drying: The organic extract is transferred to a new vial and evaporated to complete dryness under a stream of nitrogen gas.[9][12]

4.1.2 Derivatization To increase the volatility and thermal stability of the organic acids for GC analysis, a two-step derivatization process is commonly employed.[13][14][15][16]

-

Methoximation: The dried residue is first treated with methoxyamine hydrochloride to protect keto and aldehyde groups, preventing the formation of multiple derivatives from a single compound.[12][13] The sample is incubated at an elevated temperature (e.g., 60°C for 30 minutes).[12]

-

Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the sample.[9][13] This replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. The sample is then incubated again at a higher temperature (e.g., 70-90°C for 15 minutes).[12]

4.1.3 GC-MS Analysis

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Separation: The volatile derivatives are separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up gradually to elute the compounds based on their boiling points and interaction with the column's stationary phase.[8]

-

Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is typically operated in full scan mode to acquire mass spectra for identification.[8] For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.[10]

-

Data Analysis: The resulting chromatogram is analyzed by comparing the retention times and mass spectra of the peaks to a library of known compounds, including a this compound standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

Conclusion

This compound does not play a direct, active role in modulating neurotransmitter metabolism through receptor binding or enzymatic inhibition. Instead, its significance is that of a crucial downstream indicator of a profound upstream metabolic block. The accumulation of this compound is a direct consequence of the enzymatic failure in AADC deficiency, which prevents the synthesis of dopamine and serotonin. As such, the measurement of this compound in urine is a powerful, non-invasive tool for the diagnosis of this severe neurometabolic disorder. This guide has provided the biochemical context, quantitative data, and analytical methodology that are essential for researchers, clinicians, and drug development professionals working in the field of neurotransmitter disorders. A thorough understanding of the role of this compound is indispensable for advancing the diagnosis and potential therapeutic interventions for AADC deficiency.

References

- 1. AADC deficiency | A neurotransmitter disorder [aadcinsights.com]

- 2. Clinical Profile and Outcome of Indian Children with Aromatic L-Amino Acid Decarboxylase Deficiency: A primary CSF Neurotransmitter Disorder Mimicking as Dyskinetic Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aadcnews.com [aadcnews.com]

- 6. Aromatic L-Amino Acid Decarboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aromatic l-aminoacid decarboxylase deficiency: unusual neonatal presentation and additional findings in organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metbio.net [metbio.net]

- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 11. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aurametrix.weebly.com [aurametrix.weebly.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

Discovery and history of Vanillactic acid in metabolic research.

Introduction

Vanillactic acid (VLA), a phenolic organic acid, has emerged as a significant biomarker in the field of metabolic research, particularly in the diagnosis of inherited metabolic disorders. This technical guide provides an in-depth overview of the discovery, history, and metabolic significance of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its biochemistry, analytical methodologies, and clinical relevance.

Discovery and History

The recognition of this compound in metabolic studies has evolved over several decades. Initially identified in the broader context of catecholamine metabolism, its clinical significance has been progressively elucidated.

-

Early Identification (1960s-1970s): this compound was first identified as an acidic metabolite of catecholamines present in human urine.[1] A 1964 study reported the synthesis of VLA to investigate its properties.[1] By the 1970s, its presence was noted in the urine of patients with neuroblastoma, a type of cancer, suggesting its potential as a disease marker.[2][3]

-

Association with Inborn Errors of Metabolism (1990s-Present): The pivotal shift in the understanding of VLA's importance came with its association with Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare, autosomal recessive neurometabolic disorder affecting the biosynthesis of dopamine and serotonin.[4][5] Elevated levels of VLA in the urine of AADC deficient patients were reported, although it was noted that this elevation could sometimes be subtle.[4][6]

-

Establishment as a Key Diagnostic Marker (2020): A landmark study in 2020 solidified the role of VLA in diagnosing AADC deficiency by demonstrating that the ratio of this compound to Vanillylmandelic acid (VMA) in urine is a highly reliable and accessible diagnostic marker.[4][6]

Biochemical Pathway of this compound Formation

In healthy individuals, the metabolic pathway leading to the formation of this compound is generally minor. However, in the context of AADC deficiency, this pathway becomes prominent due to a metabolic block.

The enzyme AADC is responsible for the conversion of L-DOPA to dopamine. In AADC deficiency, the reduced activity of this enzyme leads to an accumulation of L-DOPA. This excess L-DOPA is then shunted into an alternative metabolic route:

-

Methylation: L-DOPA is first methylated by Catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).

-

Transamination: 3-OMD is then transaminated to vanilpyruvic acid.

-

Reduction: Finally, vanilpyruvic acid is reduced to this compound.

Caption: Biochemical pathway of this compound formation in AADC deficiency.

Quantitative Data in AADC Deficiency

The quantification of this compound and its ratio to Vanillylmandelic acid (VMA) in urine are crucial for the diagnosis of AADC deficiency.

| Metabolite | Patient Group | Mean Concentration (mmol/mol creatinine) | Standard Deviation (SD) | Range (mmol/mol creatinine) |

| This compound (VLA) | AADC Deficient (n=14) | 10.24 | 11.58 | 0.37 - 33.06 |

| Non-AADC Controls (n=10,095) | 0.3 | 1.18 | 0 - 57.79 | |

| Vanillylmandelic Acid (VMA) | AADC Deficient (n=14) | 0.45 | 0.29 | 0.11 - 1.27 |

| Non-AADC Controls (n=10,095) | 5.59 | 3.87 | 0.04 - 60.62 |

Data from Brennenstuhl et al., 2020.[4]

| Ratio | Patient Group | Mean Ratio | Standard Deviation (SD) | Range |

| VLA/VMA Ratio | AADC Deficient (n=14) | 23.16 | 22.83 | 0.97 - 74.1 |

| Non-AADC Controls (n=10,095) | 0.07 | 0.37 | 0.0 - 23.24 |

Data from Brennenstuhl et al., 2020.[4]

Experimental Protocols: Urinary Organic Acid Analysis by GC-MS

The standard method for the analysis of this compound in urine is Gas Chromatography-Mass Spectrometry (GC-MS) as part of a broader organic acid profiling.

Caption: General workflow for urinary organic acid analysis by GC-MS.

4.1. Sample Preparation

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled organic acid) is added to the urine sample to account for variations in extraction and derivatization efficiency.

-

Acidification: The urine sample is acidified, typically with hydrochloric acid (HCl), to a pH of less than 2.

-

Saturation: Sodium chloride (NaCl) is added to saturate the aqueous solution, which enhances the extraction of organic acids into the organic solvent.

4.2. Liquid-Liquid Extraction

-

Organic acids are extracted from the acidified urine using a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. This step is often performed sequentially with both solvents to ensure a broad range of organic acids are recovered.

-

The organic layers are combined and dried, for example, by passing through anhydrous sodium sulfate.

-

The solvent is then evaporated to dryness under a stream of nitrogen.

4.3. Derivatization

To increase their volatility for GC analysis, the polar functional groups of organic acids are derivatized.

-

Silylation: The dried extract is reconstituted in a solvent (e.g., pyridine) and a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added.

-

The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction, which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

4.4. GC-MS Analysis

-

Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC.

-

Separation: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the stationary phase. A temperature gradient is used to elute the compounds over time.

-

Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

This compound and the Gut Microbiota

The role of the gut microbiota in the metabolism of aromatic compounds is an active area of research. While the primary source of clinically relevant this compound is endogenous metabolism in AADC deficiency, there is potential for microbial production from dietary precursors.

-

Microbial Metabolism of Aromatic Amino Acids: Gut bacteria, such as Clostridium sporogenes, are known to metabolize aromatic amino acids (tryptophan, phenylalanine, and tyrosine) into a variety of circulating metabolites.[7][8][9][10]

-

Potential for VLA Precursor Metabolism: Dietary compounds with structures related to vanillin could potentially be metabolized by gut bacteria. For instance, some lactic acid bacteria are involved in the fermentation of various substrates.[11][12][13][14][15] However, a direct and significant pathway for the conversion of dietary precursors to this compound by specific gut microbes has not yet been well-established in the context of host metabolism. Further research is needed to elucidate the contribution of the gut microbiome to the overall body pool of this compound.

Signaling Pathways and Future Directions

Currently, there is limited evidence to suggest that this compound acts as a direct signaling molecule, for instance, by activating G-protein coupled receptors (GPCRs) or other cellular receptors.[16][17][18][19][20] Its primary role in metabolic research is as a downstream metabolite that indicates a specific enzymatic block.

Future research in this area could explore:

-

The potential for this compound to have biological activity at the high concentrations observed in AADC deficiency.

-

A more detailed investigation into the gut microbial pathways that may contribute to this compound production and its potential impact on host health.

-

The utility of this compound as a biomarker in other metabolic conditions beyond AADC deficiency.

This compound has a well-established and critical role in the diagnosis of Aromatic L-amino acid decarboxylase deficiency. Its history illustrates the progression of a metabolite from an initial observation to a key clinical biomarker. The analytical methods for its detection are robust, and the underlying biochemical pathway in AADC deficiency is well understood. While its direct role in cell signaling and the full extent of its connection to the gut microbiome remain to be fully explored, this compound stands as a prime example of the importance of metabolite discovery and characterization in advancing our understanding of metabolic diseases.

References

- 1. This compound | 2475-56-1 | Benchchem [benchchem.com]

- 2. publications.aap.org [publications.aap.org]

- 3. Gas chromatographic determination of urinary vanilglycolic acid, vanilglycol, vanilacetic acid and this compound-chemical parameters for the diagnosis of neurogenic tumours and the evaluation of their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aadcnews.com [aadcnews.com]

- 7. scispace.com [scispace.com]

- 8. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites | Semantic Scholar [semanticscholar.org]

- 9. cara.berkeley.edu [cara.berkeley.edu]

- 10. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Lactic acid bacteria - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry [frontiersin.org]

- 14. Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

Vanillactic Acid: A Key Biomarker in Dysregulated Catecholamine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanillactic acid (VLA), a metabolite of L-DOPA, has emerged as a significant biomarker in the study of catecholamine metabolism, particularly in the context of inherited metabolic disorders. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, its quantitative analysis in biological fluids, and its clinical relevance, with a primary focus on Aromatic L-amino acid decarboxylase (AADC) deficiency. Detailed experimental protocols and data are presented to support researchers and drug development professionals in this field.

Biochemical Pathway of this compound Formation

Under normal physiological conditions, the catecholamine pathway begins with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase. L-DOPA is then decarboxylated by Aromatic L-amino acid decarboxylase (AADC) to form dopamine, which is a precursor for norepinephrine and epinephrine.

In certain pathological states, particularly in AADC deficiency, the canonical pathway is blocked. This leads to an accumulation of L-DOPA, which is then shunted into an alternative metabolic route. L-DOPA is first methylated by Catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD). Subsequently, 3-OMD undergoes transamination, a reaction catalyzed by an aromatic amino acid transaminase, to yield vanilpyruvic acid. Finally, vanilpyruvic acid is reduced to this compound.[1] This metabolic diversion makes VLA a crucial indicator of a dysfunctional AADC enzyme.

Caption: Figure 1: Catecholamine Metabolism and the Formation of this compound in AADC Deficiency.

Quantitative Data

The concentration of this compound and its ratio to other catecholamine metabolites, such as vanillylmandelic acid (VMA), are critical for diagnostic purposes. The following table summarizes quantitative data from a study on AADC deficiency.

| Analyte | Patient Group | N | Mean (mmol/mol creatinine) | Standard Deviation (mmol/mol creatinine) | Range (mmol/mol creatinine) |

| This compound (VLA) | AADC Deficient | 14 | 10.24 | 11.58 | 0.37 - 33.06 |

| Control | 10,095 | 0.3 | 1.18 | 0 - 57.79 | |

| Vanillylmandelic Acid (VMA) | AADC Deficient | 14 | 0.45 | 0.29 | 0.11 - 1.27 |

| Control | 10,095 | 5.59 | 3.87 | 0.04 - 60.62 |

Data sourced from a study on the semi-quantitative detection of VLA/VMA ratio in urine for AADC deficiency diagnosis.[2][3]

Experimental Protocols

Accurate quantification of this compound and other catecholamine metabolites is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of urinary organic acids.

Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol outlines a typical procedure for the analysis of urinary organic acids, including this compound, using GC-MS.

1. Sample Preparation

-

Urine Collection: A random urine sample is collected in a clean, plastic container. For quantitative analysis, a 24-hour urine collection is often preferred.

-

Internal Standard: An internal standard, such as a stable isotope-labeled version of the analyte or a compound with similar chemical properties, is added to a known volume of urine to account for variations in extraction and derivatization efficiency.

-

pH Adjustment: The urine sample is acidified to a pH of 1-2 with hydrochloric acid (HCl). This step is crucial for the efficient extraction of organic acids.

2. Extraction

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from urine.

-

Add an organic solvent, such as ethyl acetate or a mixture of ethyl acetate and diethyl ether, to the acidified urine sample.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge the sample to separate the two phases.

-

Carefully collect the upper organic layer, which contains the organic acids.

-

Repeat the extraction process two or three times to maximize the recovery of the analytes.

-

Pool the organic extracts.

-

3. Derivatization

-

Drying: The pooled organic extract is dried under a gentle stream of nitrogen gas.

-

Silylation: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add the derivatization reagent to the dried extract.

-

Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.

-

4. GC-MS Analysis

-

Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatography (GC): The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different organic acids based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each compound is used for identification by comparing it to a library of known spectra. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Caption: Figure 2: Experimental Workflow for GC-MS Analysis of Urinary this compound.

Clinical Significance

Aromatic L-amino acid decarboxylase (AADC) Deficiency

The primary clinical utility of this compound measurement is in the diagnosis of AADC deficiency.[4] This rare, autosomal recessive disorder results in a severe deficiency of dopamine and serotonin. The consequent accumulation of L-DOPA and its diversion to the 3-OMD pathway leads to a significant elevation of VLA in the urine of affected individuals.[2][3] The ratio of VLA to VMA has been shown to be a reliable and sensitive biomarker for this condition, often more so than the absolute concentration of VLA alone.[4]

Neuroblastoma and Other Catecholamine-Secreting Tumors

While vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the primary biomarkers for neuroblastoma, a common childhood cancer, the profile of catecholamine metabolites can be informative. In some cases of neuroblastoma, particularly those with low AADC activity, elevated levels of VLA might be observed. However, its diagnostic utility in this context is less established compared to VMA and HVA.[5][6][7]

Conclusion

This compound is a critical metabolite in the alternative pathway of L-DOPA metabolism that becomes prominent in conditions of AADC deficiency. Its measurement, particularly in ratio to VMA, provides a powerful diagnostic tool for this severe neurotransmitter disorder. The methodologies for its quantification are well-established, with GC-MS being a robust and reliable technique. Further research into the role of this compound in other disorders of catecholamine metabolism may reveal additional clinical applications for this important biomarker. This guide provides a foundational understanding for researchers and clinicians working to advance the diagnosis and treatment of these complex conditions.

References

- 1. childrensmn.org [childrensmn.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. metbio.net [metbio.net]

- 6. Vanilmandelic acid and homovanillic acid levels in patients with neural crest tumor: 24-hour urine collection versus random sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum vanillylmandelic acid/homovanillic acid contributes to prognosis estimation in patients with localised but not with metastatic neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for sample preparation for Vanillactic acid testing.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillactic acid (VLA) is a significant biomarker in the clinical diagnosis of certain metabolic disorders, most notably Aromatic L-amino Acid Decarboxylase (AADC) deficiency. AADC deficiency is a rare, autosomal recessive neurometabolic disorder that affects the biosynthesis of essential neurotransmitters. The accurate quantification of this compound in biological samples, such as urine, is crucial for the timely diagnosis and monitoring of this condition. These application notes provide detailed protocols for the preparation of urine samples for this compound analysis using two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Significance

In a healthy individual, L-DOPA is primarily metabolized to dopamine. However, in individuals with AADC deficiency, this pathway is impaired. Consequently, L-DOPA is shunted into an alternative metabolic route, leading to the accumulation and subsequent excretion of this compound in the urine. Elevated levels of VLA, particularly when expressed as a ratio to Vanillylmandelic acid (VMA), serve as a highly reliable, non-invasive diagnostic marker for AADC deficiency.[1][2][3]

Data Presentation

The following table summarizes the urinary concentrations of this compound and Vanillylmandelic acid in AADC deficient patients compared to non-AADC controls. The data clearly illustrates the diagnostic utility of the VLA/VMA ratio.

| Metabolite | AADC Deficient Patients (Mean ± SD) | Non-AADC Controls (Mean ± SD) |

| This compound (VLA) | 10.24 ± 11.58 mmol/mol creatinine | 0.3 ± 1.18 mmol/mol creatinine |

| Vanillylmandelic acid (VMA) | 0.45 ± 0.29 mmol/mol creatinine | 5.59 ± 3.87 mmol/mol creatinine |

| VLA/VMA Ratio | 23.16 ± 22.83 | 0.07 ± 0.37 |

Data compiled from studies on AADC deficient patients and non-AADC controls.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the steps for the extraction and derivatization of this compound from urine samples for subsequent analysis by Gas Chromatography-Mass Spectrometry.

Materials:

-

Urine sample

-

Internal Standard (e.g., a stable isotope-labeled VLA or a structurally similar organic acid not present in urine)

-

5M Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glass centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS autosampler vials with inserts

Procedure:

-

Sample Collection and Normalization:

-

Collect a random urine sample in a sterile, preservative-free container.

-

Store the sample at -20°C or lower until analysis.

-

Prior to extraction, thaw the urine sample and centrifuge to remove any particulate matter.

-

Normalize the sample volume based on creatinine concentration to account for variations in urine dilution.

-

-

Acidification and Extraction:

-

Pipette 1 mL of the normalized urine sample into a 15 mL glass centrifuge tube.

-

Add the internal standard.

-

Acidify the sample to a pH of less than 2 by adding 2-3 drops of 5M HCl. Confirm the pH with pH paper.

-

Add approximately 0.5 g of NaCl to the tube to facilitate phase separation.

-

Add 5 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Evaporation:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen in a heating block set to 40-50°C.

-

-

Derivatization:

-

Step 1: Oximation:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride solution.

-

Cap the tube and vortex to dissolve the residue.

-

Incubate at 60°C for 30 minutes to protect carbonyl groups.

-

-

Step 2: Silylation:

-

After cooling, add 100 µL of BSTFA with 1% TMCS to the tube.

-

Cap the tube and vortex thoroughly.

-

Incubate at 70°C for 60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

-

-

-

Analysis:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

-

The sample is now ready for injection into the GC-MS system.

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes a simplified "dilute-and-shoot" method for the preparation of urine samples for this compound analysis by Liquid Chromatography-Tandem Mass Spectrometry. This method is often preferred for its high throughput and reduced sample preparation time.

Materials:

-

Urine sample

-

Internal Standard (e.g., a stable isotope-labeled VLA)

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

LC-MS autosampler vials

Procedure:

-

Sample Collection and Initial Processing:

-

Collect and store the urine sample as described in the GC-MS protocol.

-

Thaw the sample and centrifuge to pellet any precipitates.

-

-

Dilution and Protein Precipitation:

-

In a 1.5 mL microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of a solution of 0.1% formic acid in methanol (or acetonitrile) containing the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Filtration and Analysis:

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Visualizations

References

- 1. Liquid chromatography-tandem mass spectrometry method for the determination of vanillylmandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Analysis of Vanillic and Syringic Acids in Ice Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Vanillactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillactic acid (VLA), a metabolite of L-DOPA, has emerged as a critical biomarker for the diagnosis of Aromatic L-amino Acid Decarboxylase (AADC) deficiency, a rare, autosomal recessive genetic disorder that affects neurotransmitter synthesis. In individuals with AADC deficiency, the impaired activity of the AADC enzyme leads to an accumulation of L-DOPA, which is then shunted into an alternative metabolic pathway, resulting in elevated levels of VLA in biological fluids such as urine and cerebrospinal fluid.[1] The quantification of VLA, particularly in ratio to vanillylmandelic acid (VMA), serves as a reliable diagnostic marker for this debilitating condition.[2][3][4]

High-throughput screening (HTS) methodologies for VLA can accelerate the identification of individuals with AADC deficiency, enabling earlier diagnosis and intervention. Furthermore, HTS assays can be invaluable in drug discovery efforts aimed at identifying small molecule therapeutics that modulate VLA levels or address the underlying metabolic dysfunction in AADC deficiency.

These application notes provide a framework for developing and implementing a high-throughput screening assay for the detection and quantification of elevated this compound. Two potential HTS approaches are detailed: a colorimetric enzyme-based assay and a competitive enzyme-linked immunosorbent assay (ELISA).

Biochemical Pathway of this compound Formation in AADC Deficiency

In healthy individuals, L-DOPA is primarily converted to dopamine by the AADC enzyme. However, in AADC deficiency, this pathway is blocked. Consequently, L-DOPA is metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD). The accumulation of 3-OMD leads to its further metabolism to vanilpyruvic acid and subsequently to this compound.[5]

References

- 1. This compound | 2475-56-1 | Benchchem [benchchem.com]

- 2. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aadcnews.com [aadcnews.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to resolve matrix effects in Vanillactic acid quantification.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in vanillactic acid quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to inaccurate and irreproducible quantification.

Q2: How can I detect matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

-

Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

-

Post-extraction Spike: This quantitative method compares the response of this compound in a clean solvent to its response in a sample matrix extract. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Q3: What is the best internal standard for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. SIL internal standards have nearly identical chemical and physical properties to the analyte and co-elute, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization. If a SIL internal standard is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unresolved matrix effects.

Initial Assessment Workflow

Caption: Workflow for identifying and resolving matrix effects.

Troubleshooting Steps:

-

Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

-

Optimize Sample Preparation: The goal is to remove interfering matrix components. See the "Sample Preparation Method Comparison" section below for a comparison of common techniques.

-

Chromatographic Separation: Adjust the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

-

Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Issue 2: Low recovery of this compound during sample preparation.

Low recovery can be due to inefficient extraction or analyte degradation.

Troubleshooting Steps:

-

Evaluate Different Extraction Solvents (for LLE): Test a range of solvents with varying polarities to find the optimal solvent for extracting this compound.

-

Optimize pH (for LLE and SPE): The pH of the sample can significantly impact the extraction efficiency of acidic compounds like this compound. Adjust the pH to ensure it is in a non-ionized state.

-

Select the Appropriate SPE Sorbent: Choose an SPE sorbent that has a high affinity for this compound and a low affinity for interfering matrix components.

-

Assess Analyte Stability: Investigate if this compound is degrading during sample processing. This can be checked by comparing the response of a sample processed immediately versus one that has been left at various stages of the sample preparation process.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike this compound and the internal standard into the final reconstitution solvent.

-

Set B (Post-extraction Spike): Process blank matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike this compound and the internal standard into the final extract.

-

Set C (Spiked Sample): Spike this compound and the internal standard into the blank matrix at the beginning and process through the entire sample preparation procedure.

-

-

Analyze all samples using the LC-MS/MS method.

-

Calculate the Matrix Factor (MF) and Recovery (%RE):

-

MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

-

%RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100

-

Interpretation:

-

An MF value close to 1 (or 100%) indicates no significant matrix effect.

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Throughput | Selectivity |

| Protein Precipitation (PPT) | 80 - 95 | High | High | Low |

| Liquid-Liquid Extraction (LLE) | 70 - 90 | Medium | Medium | Medium |

| Solid-Phase Extraction (SPE) | 85 - 100 | Low | Low | High |

Note: These values are typical and may vary depending on the specific matrix and optimization of the method.

Visualization of Key Concepts

Signaling Pathway (Illustrative)

This diagram illustrates a hypothetical metabolic pathway involving this compound, which could be relevant for understanding its biological context.

Caption: Hypothetical metabolic pathway of this compound.

Technical Support Center: Vanillactic Acid (VLA) Detection in Urine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of vanillactic acid (VLA) in urine.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound in urine.[1][2][3] It offers high accuracy and can detect low concentrations of the analyte. Gas chromatography-mass spectrometry (GC-MS) is also a widely used and reliable method, though it often requires a derivatization step to make the VLA volatile.[4][5]

Q2: Why is the this compound (VLA) to vanillylmandelic acid (VMA) ratio important?

A2: The elevation of VLA in urine can sometimes be subtle and easily missed, making a diagnosis based on VLA concentration alone challenging.[4][6][7][8] The VLA/VMA ratio has been established as a more reliable and sensitive diagnostic marker, particularly for conditions like Aromatic L-amino acid decarboxylase (AADC) deficiency.[4][6][7][8] In AADC deficiency, VLA levels are often increased while VMA levels can be normal or low, making the ratio a more robust indicator.

Q3: What are common pre-analytical errors that can affect VLA measurements?

A3: Common pre-analytical errors include improper sample collection, storage, and preparation. Urine samples should be collected and stored properly (typically frozen) to prevent degradation of analytes. Inconsistent sample acidification or extraction can also lead to variability in results. For GC-MS analysis, incomplete derivatization is a critical pre-analytical error that can significantly impact sensitivity and accuracy.

Q4: Is derivatization always necessary for VLA analysis?

A4: Derivatization is typically required for GC-MS analysis to increase the volatility and thermal stability of this compound.[9] Common derivatization methods include silylation (e.g., using BSTFA or MTBSTFA) to create trimethylsilyl (TMS) derivatives. For LC-MS/MS analysis, derivatization is not always necessary, and a "dilute-and-shoot" method can sometimes be employed, simplifying sample preparation.[1]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Signal or No Peak for VLA | 1. Incomplete derivatization (for GC-MS).2. Degradation of VLA in the sample.3. Inefficient extraction.4. Instrument sensitivity issues. | 1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure anhydrous conditions.2. Ensure proper sample storage (-20°C or lower). Avoid repeated freeze-thaw cycles.3. Evaluate and optimize the liquid-liquid or solid-phase extraction protocol. Check pH of the sample before extraction.4. Perform instrument calibration and maintenance. Check for leaks and ensure proper tuning. |

| High Variability Between Replicates | 1. Inconsistent sample preparation.2. Pipetting errors.3. Instability of derivatized sample.4. Carryover from previous injections. | 1. Standardize all steps of the sample preparation protocol. Use an internal standard.2. Calibrate pipettes regularly.3. Analyze derivatized samples as soon as possible. Some derivatives are sensitive to moisture.4. Implement a robust wash protocol for the autosampler and injection port between samples. |

| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column.2. Co-elution with an interfering compound.3. Inappropriate GC column phase.4. Sample overload. | 1. Use a deactivated inlet liner and column. Perform regular maintenance.2. Optimize the chromatographic method (e.g., temperature gradient) to improve separation.3. Use a column appropriate for the analysis of acidic compounds.4. Dilute the sample or inject a smaller volume. |

| VLA/VMA Ratio is Not Reproducible | 1. Inconsistent measurement of both VLA and VMA.2. Different stability of VLA and VMA under storage or preparation conditions. | 1. Ensure that the analytical method is validated for the simultaneous and accurate quantification of both analytes.2. Investigate the stability of both compounds under your specific experimental conditions. |

Experimental Protocols

Protocol: GC-MS Analysis of this compound in Urine

This protocol is a general guideline based on common practices for organic acid analysis in urine.

1. Sample Preparation and Extraction:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

-

Take a 1 mL aliquot of the supernatant.

-

Add an internal standard (e.g., a stable isotope-labeled VLA or a structurally similar compound not present in urine).

-

Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for VLA-TMS and the internal standard.

Visualizations

Signaling Pathway

Caption: Simplified catecholamine metabolism pathway.

Experimental Workflow

Caption: General workflow for VLA detection in urine.

Logical Relationship

Caption: Logic for using the VLA/VMA ratio.

References

- 1. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. aadcnews.com [aadcnews.com]

- 8. heikobrennenstuhl.de [heikobrennenstuhl.de]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

Technical Support Center: Vanillactic Acid Analysis by GC-MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of vanillactic acid (VLA) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC-MS?

A1: this compound is a polar and non-volatile compound due to the presence of carboxylic acid and hydroxyl functional groups. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, typically through silylation, replaces the active hydrogens on these functional groups with nonpolar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of this compound, allowing for its successful analysis by GC-MS.[1][2]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization technique for organic acids, including this compound, is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are widely used.[3][4] Another common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Q3: How should I store my samples before and after derivatization?

A3: Before derivatization, it is recommended to store urine or plasma samples frozen at -20°C or ideally at -70°C for long-term stability.[2] After derivatization, TMS-derivatives are sensitive to moisture and can degrade over time. For robust and reproducible results, it is best to analyze the samples as soon as possible. If storage is necessary, derivatized samples should be kept at -20°C, where they can remain stable for up to 72 hours. When stored at 4°C in an autosampler, they are typically stable for about 12 hours.[5][6]

Q4: What are the expected mass-to-charge (m/z) fragments for tris-TMS-vanillactic acid?

A4: The fully derivatized this compound will have three trimethylsilyl (TMS) groups attached. The predicted mass spectrum of tris-TMS-vanillactic acid shows several characteristic fragments. While a full experimental spectrum is ideal for confirmation, the predicted fragments can be used as a guide for identification. The molecular weight of the tris-TMS derivative is 428.187 Da.

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)

| Symptom | Possible Cause | Suggested Solution |

| Peak Tailing | Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connections can interact with the analyte. | - Use a deactivated injector liner. - Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites. - Ensure all connections are sound and there are no leaks.[7][8] |

| Incomplete Derivatization: Free hydroxyl or carboxyl groups on this compound will cause tailing. | - Optimize derivatization conditions (temperature and time). Ensure the sample is completely dry before adding the derivatization reagent. - Use a catalyst (e.g., 1% TMCS with BSTFA) to drive the reaction to completion.[3] | |

| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample. - Increase the split ratio in the injector settings.[9] | |

| Peak Fronting | Column Overload: Severe cases of column overload can manifest as fronting peaks. | - Dilute the sample or inject a smaller volume. - Increase the split ratio.[9] |

| Incompatible Solvent: The solvent used to dissolve the derivatized sample may not be compatible with the GC column's stationary phase. | - Ensure the final solvent is non-polar (e.g., hexane, toluene) if using a non-polar column like a DB-5ms. |

Low or No Signal

| Symptom | Possible Cause | Suggested Solution |

| No peak for this compound | Degradation of derivatized analyte: TMS derivatives are moisture-sensitive. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Analyze samples as soon as possible after derivatization.[5] |

| Inefficient extraction: this compound may not be efficiently extracted from the sample matrix. | - Ensure the pH of the sample is acidic (around 1-2) before liquid-liquid extraction with an organic solvent like ethyl acetate.[10] - Perform multiple extractions and pool the organic layers. | |

| GC-MS system issue: Leaks, filament burnout, or incorrect MS parameters. | - Perform a system leak check. - Verify the MS is properly tuned and the filament is operational. - Check that the MS is scanning the correct m/z range for derivatized this compound. | |

| Low signal intensity | Incomplete derivatization: Not all this compound molecules are derivatized. | - Increase derivatization temperature (e.g., 70-90°C) and/or time (e.g., 30-60 minutes).[3] - Ensure a sufficient excess of the derivatization reagent is used. |

| Loss of analyte during sample preparation: this compound may be lost during the solvent evaporation step. | - Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not let the sample sit in the evaporator after it has dried. |

Quantification Issues

| Symptom | Possible Cause | Suggested Solution |

| Poor reproducibility | Inconsistent sample preparation: Variations in extraction or derivatization steps. | - Use an internal standard (ideally a stable isotope-labeled version of this compound) added at the beginning of the sample preparation to correct for variability.[2] - Ensure accurate and consistent pipetting of all reagents and samples. |

| Degradation of derivatives in the autosampler: TMS derivatives can degrade over long analytical runs. | - Store derivatized samples at -20°C and place only a limited number of vials in the autosampler at a time.[5][6] | |

| Inaccurate quantification | Matrix effects: Co-extracted compounds from the sample matrix can enhance or suppress the ionization of the target analyte. | - Use a matrix-matched calibration curve. - If available, a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[2] |

| Co-eluting interferences: Another compound may have a similar retention time and mass fragments, leading to an artificially high signal. | - Check the mass spectrum of the peak carefully against a known standard of this compound. - Adjust the GC temperature program to try and separate the interfering peak. - Monitor for unique, characteristic fragment ions of derivatized this compound. |

Quantitative Data Summary

The following tables provide reference data for the analysis of this compound and related compounds. Note that specific values for LOD, LOQ, and recovery can vary depending on the instrumentation, matrix, and specific protocol used.

Table 1: GC-MS Parameters for Organic Acid Analysis

| Parameter | Typical Value |

| GC Column | Non-polar, e.g., 5% phenyl methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless |

| Carrier Gas | Helium at a constant flow of ~1 mL/min |

| Oven Program | Initial temp: 80-100°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50 - 600 |

Table 2: Performance Data for Related Aromatic Acid Analysis by GC-MS

| Analyte | Matrix | LOD | LOQ | Recovery (%) |

| Vanillylmandelic Acid (VMA) | Urine | 0.8 pg (on-column) | - | - |

| Homovanillic Acid (HVA) | Urine | 4.0 pg (on-column) | - | - |

| This compound (VLA) | Urine | Estimated to be in the low pg range | Estimated to be in the low to mid pg range | Expected to be >80% with optimized extraction |

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Urine

This protocol is a general procedure for organic acid analysis and is applicable to this compound.

1. Sample Preparation and Extraction:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine at 2000 x g for 5 minutes to pellet any precipitates.

-

Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled VLA or a non-endogenous organic acid like 2-phenylbutyric acid).

-

Acidify the urine to a pH of ~1-2 by adding hydrochloric acid (HCl).

-

Add sodium chloride to saturate the aqueous solution, which improves extraction efficiency.

-

Add 3 mL of ethyl acetate, cap the tube, and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

-

Repeat the extraction (steps 7-9) with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C). It is crucial that the sample is completely dry.

2. Derivatization (Silylation):

-

To the dried residue, add 100 µL of a silylation reagent such as BSTFA + 1% TMCS.

-

Add a solvent if necessary (e.g., 50 µL of pyridine or acetonitrile) to ensure the residue dissolves.

-

Cap the tube tightly and vortex to mix.

-

Heat the mixture at 70-90°C for 30-60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting Logic for Peak Tailing

Caption: Decision tree for troubleshooting peak tailing issues.

References

- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metbio.net [metbio.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]

- 9. gmpinsiders.com [gmpinsiders.com]

- 10. researchgate.net [researchgate.net]

Optimizing chromatographic separation of Vanillactic acid and its isomers.

Welcome to the Technical Support Center for the Chromatographic Separation of Vanillactic Acid and Its Isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the analysis of this compound and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from isomers important? this compound (VLA), or 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a phenolic organic acid.[1] It serves as a significant biomarker in neurochemistry and for inborn errors of metabolism, particularly Aromatic L-amino Acid Decarboxylase (AADC) deficiency.[1] The separation of VLA from its structural isomers is critical for accurate quantification and diagnosis, as isomeric impurities can interfere with the analysis, leading to incorrect conclusions.

Q2: What makes the chromatographic separation of this compound and its isomers challenging? The separation is challenging due to several factors:

-

Polarity: As a polar acidic compound, this compound can be difficult to retain on traditional reversed-phase columns like C18.[2]

-

Structural Similarity: Isomers have the same molecular weight and similar physicochemical properties, making them difficult to resolve.[3]

-

Chirality: this compound contains a chiral center, leading to enantiomers (optical isomers) that are identical in most physical properties but differ in their interaction with a chiral environment.[3] Separating these requires specialized chiral stationary phases or mobile phase additives.

Q3: What are the common chromatographic techniques used for this separation? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[4][5][6] For HPLC, reversed-phase (RP-HPLC) is frequently used, often with modifications to enhance retention of polar analytes.[2][7] Chiral chromatography is essential for separating enantiomers.[3]

Troubleshooting Guide

Q1: I am seeing poor or no resolution between my isomeric peaks. What should I do?

Poor resolution is a common issue when separating closely related isomers.[8] This can manifest as broad, overlapping peaks.

Solutions:

-

Optimize Mobile Phase Composition: Adjusting the polarity and pH of the mobile phase can significantly impact selectivity.[7][8] For acidic compounds like VLA, operating at a pH that keeps the analyte in a neutral or single ionic state can improve peak shape and retention.[7]

-

Change the Stationary Phase: If mobile phase optimization is insufficient, select a column with a different selectivity.[8]

-

Reduce Flow Rate: Slower flow rates can increase the interaction time between the analytes and the stationary phase, often improving resolution, though it will lengthen the analysis time.[8]

-

Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which enhances resolution.[8]

-

Adjust Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.[8] However, ensure the temperature is within the stability limits of the column and analytes.

Q2: My peaks for this compound are tailing. How can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly when analyzing acidic or basic compounds.[9][10]

Solutions:

-

Mobile Phase pH Adjustment: For acidic analytes, using a mobile phase with a pH well below the pKa of the analyte (typically 2-3 pH units lower) will suppress the ionization of silanol groups on the silica support and ensure the analyte is in its protonated, less polar form, reducing secondary interactions.

-

Use a High-Purity Silica Column: Modern columns are made with high-purity silica with fewer residual silanol groups, which are a primary cause of tailing for acidic compounds.

-

Add a Competing Agent: Incorporating a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid - TFA) into the mobile phase can help to saturate the active sites on the stationary phase that cause tailing.

-

Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing.[10] Try flushing the column or replacing the guard column.

Q3: My retention times are shifting between injections. What is the cause?

Inconsistent retention times can compromise the reliability of your analysis.[11]

Solutions:

-

Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before the first injection and between gradient runs.[11] Insufficient equilibration is a common cause of shifting retention times.

-

Check for Pump Issues: Fluctuations in the pump's flow rate or mobile phase composition can cause retention time drift.[11] Ensure the pump is properly primed and there are no air bubbles in the system.

-

Mobile Phase Stability: Prepare fresh mobile phase daily. The composition of the mobile phase can change over time due to evaporation of volatile organic components.

-

Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.[12]

Data Presentation

Effective method development requires systematic tracking of experimental parameters and results. Use the following tables to organize your data.

Table 1: Column Screening for Isomer Separation

| Column ID | Stationary Phase | Dimensions (L x ID, µm) | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) | Tailing Factor |

| Column A | C18 | 150 x 4.6, 5 | |||||||

| Column B | Phenyl-Hexyl | 150 x 4.6, 3.5 | |||||||

| Column C | Chiral (e.g., AGP) | 100 x 2.1, 3 |

Table 2: Mobile Phase Optimization Log

| Experiment # | Organic Solvent (%) | Aqueous Buffer (pH) | Additive (e.g., TFA) | Retention Time (min) | Resolution (Rs) | Comments |

| 1 | 30% Acetonitrile | pH 2.5 Phosphate | None | |||

| 2 | 35% Acetonitrile | pH 2.5 Phosphate | None | |||

| 3 | 30% Methanol | pH 3.0 Formate | 0.1% |

Experimental Protocols

This section provides a general starting protocol for the reversed-phase HPLC separation of this compound. This protocol should be optimized for your specific instrument and isomer separation needs.

Protocol: RP-HPLC Method for this compound

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

-

Chromatographic Conditions:

-

Column: A high-purity C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and run a linear gradient to a higher percentage (e.g., 50%) over 15-20 minutes. The exact gradient should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 280 nm or MS with electrospray ionization (ESI) in negative mode.

-

-

Sample Preparation:

-

Dissolve the sample in a diluent that is compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in water).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Acquire the data.

-

At the end of the sequence, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, then re-equilibrate to initial conditions.

-

Visualizations

The following diagrams illustrate key workflows and concepts in chromatographic method development and troubleshooting.

Caption: A typical workflow for developing a chromatographic separation method.

Caption: A decision tree to diagnose and solve poor peak resolution.

Caption: Key parameters influencing chromatographic separation quality.

References

- 1. This compound | 2475-56-1 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency. | Semantic Scholar [semanticscholar.org]

- 6. Semi-quantitative detection of a this compound/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. microbenotes.com [microbenotes.com]